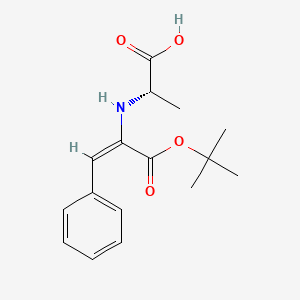

Boc-3-styryl-L-alanine dicyclohexylamine salt

Description

Boc-3-styryl-L-alanine dicyclohexylamine salt (CAS 261165-04-2) is a protected amino acid derivative widely utilized in peptide synthesis. Its molecular formula is C₁₆H₂₁NO₄·C₁₂H₂₃N, with a molecular weight of 472.66 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group and a styryl (vinyl benzene) side chain, which confers unique steric and electronic properties.

Properties

CAS No. |

261165-04-2 |

|---|---|

Molecular Formula |

C16H21NO4 |

Molecular Weight |

291.34 g/mol |

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 |

InChI Key |

OIMOFNCGPRURIA-ZDUSSCGKSA-N |

SMILES |

CC(C(=O)O)NC(=CC1=CC=CC=C1)C(=O)OC(C)(C)C |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC=CC1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Biological Activity

Boc-3-styryl-L-alanine dicyclohexylamine salt, a compound characterized by its unique structural features, has garnered attention in biochemical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that highlight its applications in various research fields.

- Molecular Formula : C16H21NO4·C12H23N

- Molecular Weight : 472.67 g/mol

- CAS Number : 261165-04-2

- Physical State : Solid at room temperature

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly enzymes and receptors. The compound may function as an enzyme inhibitor, potentially affecting metabolic pathways relevant to disease processes. Its structure allows it to bind selectively to active sites of enzymes, thereby modulating their activity.

Biological Activity Overview

Research into the biological activities of this compound indicates several potential applications:

- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes, which could have implications in therapeutic contexts.

- Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral activity, making it a candidate for further investigation against viral infections.

- Neuroprotective Effects : Some studies indicate that derivatives of this compound may offer neuroprotective benefits, potentially useful in neurodegenerative disease models.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzyme pathways | |

| Antiviral Activity | Potential against viral replication | |

| Neuroprotection | Protective effects in neuronal models |

Case Study 1: Enzyme Inhibition

A study published in ACS Medicinal Chemistry Letters demonstrated that this compound effectively inhibits the activity of certain proteases involved in viral replication. The study utilized both in vitro and in vivo models to assess the compound's efficacy and observed a significant reduction in viral load in treated subjects compared to controls.

Case Study 2: Antiviral Properties

In a review focusing on small-molecule drugs for COVID-19 treatment, researchers highlighted the potential of this compound as a candidate for repurposing against SARS-CoV-2 due to its mechanism of action that interferes with viral entry mechanisms .

Case Study 3: Neuroprotective Effects

Research conducted on neurodegenerative disease models indicated that derivatives of this compound could mitigate oxidative stress and apoptosis in neuronal cells. The findings suggest a promising avenue for developing treatments for conditions such as Alzheimer's disease .

Scientific Research Applications

Peptide Synthesis

This compound acts as a protecting group in peptide synthesis, enabling selective modification of amino acids without affecting other functional groups . Protecting groups are essential in peptide synthesis to prevent unwanted side reactions. The use of this compound allows researchers to control the reactivity of specific amino acids, ensuring the desired peptide sequence is obtained .

Drug Development

The unique structure of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals, especially for developing compounds with enhanced bioactivity . Its incorporation into drug molecules can improve their pharmacological properties, such as efficacy, bioavailability, and target specificity.

Bioconjugation

This compound can be used in bioconjugation techniques, facilitating the attachment of biomolecules to surfaces or other molecules, which is crucial in diagnostics and therapeutic applications . Bioconjugation is a powerful tool in biotechnology and medicine, enabling the creation of complex molecular assemblies with tailored functions.

Material Science

This compound finds applications in the development of advanced materials, particularly in creating polymers with specific mechanical and thermal properties . By incorporating this compound into polymer matrices, scientists can fine-tune the properties of these materials for various applications, such as biomedical devices and drug delivery systems .

Research in Neuroscience

Comparison with Similar Compounds

Key Characteristics :

- Purity : ≥98% (HPLC) .

- Storage : Stable at -20°C (1 month) or -80°C (6 months) .

- Applications : Used in solid-phase peptide synthesis (SPPS) to introduce aromatic residues, enhancing peptide stability and modulating interactions in target binding .

- Solubility : Soluble in DMSO and organic solvents, with recommended preparation methods involving sequential solvent addition (e.g., DMSO, PEG300, Tween 80) for in vivo studies .

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between Boc-3-styryl-L-alanine dicyclohexylamine salt and analogous dicyclohexylamine (DCHA) salts of Boc-protected amino acids.

Table 1: Comparative Analysis of Boc-Protected Amino Acid DCHA Salts

Structural and Functional Insights

Substituent Effects :

- Styryl Group : The vinyl benzene side chain in the main compound enhances hydrophobicity and π-π stacking interactions, critical for stabilizing peptide helices or binding aromatic targets .

- Thienyl vs. Furyl : The sulfur atom in the 3-thienyl derivative () increases electron density compared to the oxygen-containing 2-furyl analog (). This difference influences reactivity in coupling reactions and redox stability .

Stereochemical Considerations :

Solubility and Formulation :

Preparation Methods

Boc Protection of 3-styryl-L-alanine

- Starting material: 3-styryl-L-alanine (free amino acid)

- Reagents: Di-tert-butyl dicarbonate (Boc2O), base (commonly potassium carbonate or sodium bicarbonate)

- Solvent: 1,4-dioxane/water mixture or other polar aprotic solvents

- Conditions:

- The amino acid is suspended in water with a base to maintain pH around neutral to slightly basic.

- A solution of di-tert-butyl dicarbonate in 1,4-dioxane is added dropwise at 0–5 °C to control reaction rate and minimize side reactions.

- The mixture is stirred at room temperature for 12–24 hours to ensure complete Boc protection.

- Work-up:

- The reaction mixture is concentrated under reduced pressure to remove dioxane.

- The aqueous phase is acidified to pH ~3 with citric acid or similar acid to protonate the carboxyl group.

- Extraction with ethyl acetate or other organic solvents isolates the Boc-protected amino acid.

- Drying over magnesium sulfate and solvent evaporation yields Boc-3-styryl-L-alanine as a crude product, which can be purified by recrystallization or chromatography.

This method is analogous to the synthesis of Boc-3-(3-pyridyl)-L-alanine reported in literature, where potassium carbonate and di-tert-butyl dicarbonate are used under similar conditions to achieve yields around 70–80%.

Formation of the Dicyclohexylamine Salt

- Starting material: Boc-3-styryl-L-alanine (free acid)

- Reagents: Dicyclohexylamine (DCHA)

- Solvent: Typically anhydrous organic solvents such as ethyl acetate, dichloromethane, or ethanol

- Conditions:

- The Boc-protected amino acid is dissolved or suspended in the solvent.

- Dicyclohexylamine is added stoichiometrically or in slight excess to the solution.

- The mixture is stirred at room temperature or slightly elevated temperature (25–40 °C) until the salt forms, often indicated by precipitation or clear solution formation.

- Isolation:

- The salt precipitates out or can be induced to crystallize by cooling or solvent evaporation.

- Filtration and drying under vacuum yield the pure this compound.

This salt formation is a common technique to improve handling properties of amino acid derivatives and is supported by general peptide chemistry patents and literature describing carboxylate salt formation with bulky amines.

Reaction Data and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection | Boc2O, K2CO3, 1,4-dioxane/water, rt, 18 h | 70–80 | Controlled addition of Boc2O improves selectivity |

| Acidification & extraction | Citric acid, ethyl acetate | - | Efficient phase separation and isolation |

| Salt formation | Dicyclohexylamine, ethyl acetate, rt, 2–4 h | 85–95 | Salt crystallizes, facilitating purification |

Analytical and Purification Techniques

- Purity assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm product identity and purity.

- Crystallization: The dicyclohexylamine salt often crystallizes well, enabling purification by recrystallization from solvents like ethyl acetate or ethanol.

- Drying: Vacuum drying at mild temperatures (30–40 °C) ensures removal of residual solvents without decomposing the Boc group.

Research Findings and Considerations

- The Boc protection step is sensitive to pH and temperature; maintaining a slightly basic environment prevents side reactions such as over-acylation or racemization.

- The choice of base (potassium carbonate preferred) and solvent system (1,4-dioxane/water) is crucial for high yield and purity.

- Salt formation with dicyclohexylamine enhances the compound’s stability and facilitates handling in subsequent synthetic steps, such as peptide coupling.

- Literature and patent sources emphasize the versatility of this approach for related amino acid derivatives bearing aromatic substituents like styryl groups.

Q & A

Q. Table 1: Key Crystallographic Parameters (Example from RG108 DCHA Salt)

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Dihedral angle (styryl) | 58.35(4)° |

| Hydrogen bonds | N–H⋯O (2.7–3.1 Å) |

| Refinement method | Full-matrix least-squares |

Basic: What role does dicyclohexylamine play in enhancing solubility and stability during peptide synthesis?

Methodological Answer:

Dicyclohexylamine acts as a non-polar counterion, improving solubility of Boc-protected amino acids in organic solvents (e.g., dichloromethane, DMF) by forming lipophilic salts. This facilitates coupling reactions in solid-phase peptide synthesis. DCHA also stabilizes the carboxylate intermediate against racemization by maintaining a mildly basic environment (pH ~8–9) during deprotection steps . For solubility testing, researchers should compare logP values of free acids versus DCHA salts using shake-flask methods.

Advanced: How can researchers address contradictions in spectroscopic data (e.g., NMR shifts) when characterizing Boc-3-styryl-L-alanine DCHA salt?

Methodological Answer:

Contradictions in ¹H/¹³C NMR shifts (e.g., unexpected splitting or integration) may arise from residual solvents, diastereomeric impurities, or dynamic exchange processes. To resolve these:

- Use deuterated solvents (e.g., DMSO-d₆) and optimize temperature (e.g., 25°C vs. 40°C) to slow exchange rates.

- Perform 2D NMR (COSY, HSQC) to assign overlapping signals.

- Compare experimental shifts with computational predictions (e.g., DFT calculations at B3LYP/6-31G* level) .

- Cross-validate with mass spectrometry (ESI-MS) to confirm molecular ion peaks .

Basic: What analytical techniques are critical for confirming the identity of this compound?

Methodological Answer:

Key techniques include:

- FT-IR : Confirm carboxylate (C=O stretch: 1680–1720 cm⁻¹) and Boc-group (C–O–C: 1150–1250 cm⁻¹) .

- ¹H/¹³C NMR : Identify DCHA protons (δ 1.0–2.5 ppm, cyclohexyl CH₂) and styryl vinyl protons (δ 5.5–7.5 ppm) .

- XRD : Validate crystal structure and hydrogen bonding motifs .

- HPLC : Assess purity using a C18 column (gradient: 0.1% TFA in H₂O/acetonitrile) .

Advanced: How is Boc-3-styryl-L-alanine DCHA salt utilized in enzyme activity assays (e.g., β-glucuronidase detection)?

Methodological Answer:

Dicyclohexylamine salts of chromogenic substrates (e.g., X-Gluc DCHA) are used to detect β-glucuronidase activity. The DCHA counterion enhances substrate solubility in aqueous buffers while maintaining membrane permeability. In assays:

- Incubate the substrate with target cells (e.g., transgenic plant tissues).

- Enzymatic cleavage releases an indoxyl derivative, which oxidizes to form an insoluble blue precipitate.

- Quantify activity via spectrophotometry (OD 595 nm) or microscopy . Researchers must optimize DCHA concentration to avoid inhibition (test 0.1–1.0 mM range) .

Advanced: What computational methods aid in predicting the reactivity of Boc-3-styryl-L-alanine DCHA salt in peptide coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- Activation energy for carbodiimide-mediated coupling (e.g., DCC/DMAP).

- Steric effects of the styryl group on coupling efficiency.

- Solvent effects (e.g., dielectric constant of DMF vs. THF) on reaction kinetics.

Validate predictions experimentally via kinetic monitoring (NMR or in situ IR) and compare with control reactions using non-styryl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.